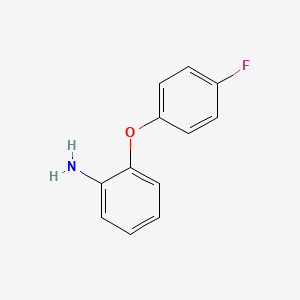

2-(4-Fluorophenoxy)aniline

描述

Significance of Fluorine Incorporation in Organic Compounds for Research

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. chimia.ch The unique characteristics of the fluorine atom, being the most electronegative element and having a van der Waals radius similar to that of hydrogen, allow for its incorporation without significant steric alteration. numberanalytics.comtcichemicals.com This substitution, however, can lead to profound changes in the electronic nature, intermolecular interactions, and metabolic fate of the parent compound.

Electronic Effects on Molecular Properties and Reactivity

The high electronegativity of fluorine exerts a strong inductive effect (-I effect), withdrawing electron density from the molecular framework to which it is attached. umons.ac.benih.gov This effect can significantly lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). umons.ac.bersc.org The stabilization of these frontier orbitals can render the molecule more resistant to oxidation. umons.ac.be

Modulation of Intermolecular Interactions

The presence of fluorine in a molecule can significantly influence its solid-state packing and intermolecular interactions. The polarized C-F bond can participate in non-covalent interactions, such as C-H···F hydrogen bonds. rsc.org These interactions can play a crucial role in determining the supramolecular organization of molecules in the solid state, which in turn affects material properties like charge carrier mobility. rsc.org Furthermore, the substitution of hydrogen with fluorine can alter the lipophilicity of a molecule, which is a critical parameter for its behavior in biological systems. nih.gov

Enhancement of Metabolic Stability in Biological Systems

A primary driver for the incorporation of fluorine in drug discovery is the enhancement of metabolic stability. tandfonline.combohrium.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes. chimia.ch By strategically placing fluorine atoms at sites that are prone to metabolic attack, researchers can block or slow down the degradation of a drug molecule. numberanalytics.combohrium.com This can lead to an increased half-life and improved bioavailability of the therapeutic agent. nih.gov The introduction of fluorine can also influence the pKa of nearby functional groups, which can affect a compound's pharmacokinetic profile. nih.govbohrium.com

Overview of Phenoxy Anilines as Versatile Intermediates in Synthesis

Phenoxy anilines are a class of organic compounds that feature both an aniline (B41778) and a phenoxy group. sihaulichemicals.co.in This dual functionality makes them highly versatile intermediates in organic synthesis. The amino group of the aniline moiety can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups. vulcanchem.com The phenoxy group, an ether linkage between two aromatic rings, provides a stable and often flexible scaffold.

These compounds are widely used in the synthesis of dyes and are of significant interest in medicinal chemistry. sihaulichemicals.co.incymitquimica.comsolubilityofthings.com The phenoxy aniline core is found in a number of biologically active molecules, and derivatives are explored for a range of therapeutic applications. solubilityofthings.comasianpubs.org The synthesis of more complex molecules, such as those with potential applications in materials science, can also utilize phenoxy anilines as key building blocks. solubilityofthings.com

Rationale for Focusing on 2-(4-Fluorophenoxy)aniline

The compound this compound serves as an exemplary case study at the intersection of fluorinated compounds and phenoxy aniline chemistry. It incorporates the beneficial features of both classes of molecules, making it a valuable intermediate for further chemical synthesis. The presence of the fluorine atom on the phenoxy ring is anticipated to influence the electronic properties and metabolic stability of its derivatives. smolecule.com The ortho-disposition of the amino and phenoxy groups on one of the aromatic rings introduces specific steric and electronic features that can be exploited in subsequent chemical transformations.

Research has demonstrated the utility of this compound as a precursor in the synthesis of more complex molecules with potential biological activity. For instance, it has been used in the preparation of N-type calcium channel inhibitors. nih.gov The study of this specific molecule allows for a detailed examination of how the strategic placement of a fluorine atom within the phenoxy aniline framework can be leveraged for the development of novel compounds.

Structure

2D Structure

属性

IUPAC Name |

2-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUQBFIJDVYEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424517 | |

| Record name | 2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3169-71-9 | |

| Record name | 2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 2 4 Fluorophenoxy Aniline

Alternative Synthetic Routes and Precursors

Beyond palladium-catalyzed methods, other synthetic strategies exist for the preparation of 2-(4-Fluorophenoxy)aniline, often starting from more readily available phenol (B47542) and aniline (B41778) derivatives.

Synthesis from Related Phenol and Aniline Derivatives

A well-established route to this compound involves a two-step process starting from simple phenol and aniline-based precursors. The core structure is typically assembled via a nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction, followed by a functional group transformation.

For example, the synthesis can commence with the reaction of 4-fluorophenol (B42351) and an activated aniline derivative such as 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene (B31998). In this step, the phenoxide of 4-fluorophenol acts as a nucleophile, displacing the halide on the nitro-substituted benzene (B151609) ring to form the diaryl ether, 1-(4-fluorophenoxy)-2-nitrobenzene.

Strategies for Constructing Fluoroamine Structures

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Consequently, numerous strategies have been developed for the synthesis of fluoroamines, compounds containing both fluorine and an amine group. These methods can be broadly categorized into two approaches: the formation of a carbon-fluorine (C-F) bond on an amine-containing scaffold, or the construction of the molecule using fluorinated starting materials. researchgate.net

Key strategies include:

Electrophilic Fluorination: This method involves the use of reagents with a "positive" fluorine, such as Selectfluor® (F-TEDA-BF4), to introduce fluorine onto an electron-rich substrate. For aromatic systems, this often requires careful control of regioselectivity.

Nucleophilic Fluorination: This approach utilizes a nucleophilic fluoride (B91410) source, like potassium fluoride, to displace a leaving group. This is common in the synthesis of aliphatic fluoroamines but can be challenging for aryl fluorides unless the aromatic ring is activated by electron-withdrawing groups.

Using Fluorinated Building Blocks: A highly effective strategy involves starting with commercially available or readily synthesized fluorinated precursors. For this compound, this would typically involve using 4-fluorophenol or a derivative as one of the key starting materials.

Catalytic Methods: Modern synthetic chemistry has seen the development of transition-metal-catalyzed reactions for C-F bond formation, providing novel pathways to complex fluorinated molecules. nih.gov

Preparation of Fluorinated Allylamines from Gem-Difluorocyclopropanes and Primary Anilines

A notable and innovative method for creating fluorinated amine structures is the palladium-catalyzed synthesis of 2-fluoroallylic amines from gem-difluorocyclopropanes and primary anilines. nih.govrsc.org This reaction demonstrates a powerful strategy for accessing valuable fluorinated motifs that can be applied in medicinal and synthetic chemistry. nih.gov

The reaction proceeds by activating the strained C-C bond of the gem-difluorocyclopropane with a Pd(0) catalyst. rsc.org This is followed by a β-fluoride elimination step to generate a π-allylpalladium species, which then reacts with the primary aniline to form the desired fluoroallylic amine. rsc.org Kinetic studies suggest the reaction is first-order in the gem-difluorocyclopropane and approximately zero-order in the aniline coupling partner. nih.govrsc.org This methodology provides highly selective access to both mono- and di-functionalized 2-fluoroallylic amines. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(dba)₂ or similar Pd(0) source | nih.gov |

| Ligand | XPhos | rsc.org |

| Base | K₃PO₄ | rsc.org |

| Solvent | p-xylene | rsc.org |

| Temperature | 110 °C | rsc.org |

| Reactants | gem-difluorocyclopropane and primary aniline | nih.gov |

Industrial Scale Production Considerations

Transitioning the synthesis of a compound like this compound from a laboratory setting to industrial-scale production introduces significant challenges related to safety, cost, efficiency, and environmental impact. princeton-acs.orgdigitellinc.com The adoption of technologies like continuous flow chemistry is becoming increasingly prevalent to address these challenges. princeton-acs.org Industrial processes for aniline production often involve multi-step syntheses, starting from bulk chemicals like benzene. utwente.nl

Process Optimizations for Scale-Up

Process optimization is crucial for developing a commercially viable synthesis. For a multi-step synthesis, "telescoping" reactions, where intermediates are not isolated, can significantly reduce waste and processing time. acs.org Key parameters that require optimization include reaction temperature, residence time, reagent stoichiometry, and solvent selection. acs.org For instance, in the nitration of a related compound, 4-fluoro-2-methoxyaniline, increasing the reaction temperature was found to drastically improve the space-time yield, allowing for the use of a smaller reactor volume. acs.org This highlights that operating in a kinetically controlled regime can be highly beneficial for process efficiency. acs.org The development of a scalable process often involves a trade-off between reaction speed, selectivity, and safety.

Use of Continuous Flow Reactors

Continuous flow chemistry, or microreactor technology, offers substantial advantages over traditional batch processing for industrial-scale synthesis. almacgroup.comnih.gov This technology utilizes a system of pumps and tubes or plates to conduct reactions in a continuous stream, providing superior control over reaction parameters. nih.gov

The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, which is critical for managing highly exothermic reactions like nitrations or fluorinations and for ensuring process safety. almacgroup.combeilstein-journals.org This precise temperature control can also improve reaction selectivity and yield. beilstein-journals.org Furthermore, flow chemistry enables the safe use of hazardous reagents and conditions, enhances mass transfer in multiphasic systems, and allows for straightforward scaling by extending operational time ("scaling out") or by using larger reactors ("sizing up"). almacgroup.com The integration of real-time process analytical technology (PAT) is also more readily achieved in continuous systems, allowing for enhanced process understanding and control. hitec-zang.de This approach has been successfully applied to various reaction types relevant to the synthesis of this compound, including nucleophilic aromatic substitutions (SNAr). beilstein-journals.org

| Feature | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface-to-volume ratio | Highly efficient, excellent temperature control | almacgroup.com |

| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety due to small reaction volumes at any given time | beilstein-journals.org |

| Mixing | Can be inefficient and non-uniform | Very efficient and rapid (micromixing) | almacgroup.com |

| Scalability | Complex, often requires re-optimization | More straightforward (scaling out or sizing up) | almacgroup.com |

| Process Control | Difficult to precisely control parameters | Precise control of residence time, temperature, and stoichiometry | almacgroup.com |

| Integration | Difficult to integrate multiple steps | Well-suited for multi-step, telescoped syntheses | hitec-zang.de |

Mechanistic Insights into Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. The key bond-forming step in many syntheses of this compound is the formation of the diaryl ether linkage.

Nucleophilic Aromatic Substitution Mechanism (Meisenheimer Complex)

The formation of the ether bond in this compound likely proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from SN1 and SN2 reactions and typically requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to a leaving group (such as a halide). lumenlearning.comlibretexts.org

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The reaction begins with the attack of a nucleophile (e.g., the 4-fluorophenoxide anion) on the aromatic carbon atom bearing the leaving group. libretexts.org This initial attack is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. lumenlearning.comnih.gov The sp² hybridized carbon at the reaction site becomes sp³ hybridized in this intermediate. libretexts.org

Loss of the Leaving Group: The aromaticity of the ring is restored in the second step when the leaving group departs with its pair of electrons. libretexts.org

The Meisenheimer complex is stabilized by resonance, with the negative charge delocalized across the aromatic system. lumenlearning.com This delocalization is particularly effective when strong electron-withdrawing groups are in the ortho and/or para positions, as they can directly participate in stabilizing the negative charge, thereby lowering the activation energy of the reaction. lumenlearning.comnih.gov In a plausible synthesis of this compound, 1-chloro-2-nitrobenzene could react with 4-fluorophenol in the presence of a base. The resulting nitro-diaryl ether would then be reduced (e.g., using SnCl₂/HCl) to afford the final aniline product. chemicalbook.com

Role of Catalysts in Reaction Efficiency

Copper-Catalyzed Synthesis (Ullmann Condensation)

The Ullmann condensation is a classic method for the formation of diaryl ethers. organic-chemistry.org Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder or copper salts. organic-chemistry.org However, significant advancements have been made through the development of catalytic systems that utilize a copper catalyst in the presence of a ligand. These ligands stabilize the copper catalyst and facilitate the catalytic cycle, leading to higher yields under milder conditions.

Detailed research findings on the copper-catalyzed synthesis specifically for this compound are not extensively available in the public domain. However, data from the synthesis of structurally similar diaryl ethers provide insight into the influential factors. For instance, in the synthesis of 1-Bromo-4-methoxy-2-(2-nitrophenoxy)benzene, a related diaryl ether, the reaction of 2-bromo-5-methoxyphenol (B1282781) with 1-fluoro-2-nitrobenzene using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) as a solvent at 110°C yielded the product in 88% yield. rsc.org This suggests that a similar approach, reacting a salt of 2-aminophenol (B121084) with a 4-fluorophenyl halide in the presence of a copper catalyst, would be a viable and efficient route.

The efficiency of copper-catalyzed C-O coupling reactions is influenced by several factors, as outlined in the table below.

Table 1: Factors Influencing Efficiency in Copper-Catalyzed Synthesis of Diaryl Ethers

| Factor | Influence on Reaction Efficiency | Common Examples |

| Copper Source | The choice of copper salt can affect solubility and reactivity. Copper(I) salts are generally more effective. | CuI, Cu₂O, CuBr |

| Ligand | Ligands stabilize the copper catalyst, increase its solubility, and facilitate the reductive elimination step. The choice of ligand is crucial for high yields. | 1,10-Phenanthroline, N,N-Dimethylethylenediamine (DMEDA), Picolinic Acid |

| Base | The base is required to deprotonate the phenol, forming the nucleophile. The strength and solubility of the base can impact the reaction rate. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. | DMF, Dioxane, Toluene |

| Temperature | While modern catalysts allow for lower temperatures, heating is generally required to drive the reaction to completion. | 80-140°C |

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers and offers a powerful alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.org These reactions often proceed under milder conditions and with a broader substrate scope compared to traditional copper-catalyzed methods. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the palladium(0) catalyst.

The table below summarizes the key components and their roles in the efficiency of palladium-catalyzed diaryl ether synthesis.

Table 2: Factors Influencing Efficiency in Palladium-Catalyzed Synthesis of Diaryl Ethers

| Factor | Influence on Reaction Efficiency | Common Examples |

| Palladium Precursor | The source of palladium(0) for the catalytic cycle. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphine (B1218219) ligands are generally required to promote the oxidative addition and reductive elimination steps. The ligand choice is critical for catalyst stability and activity. | BINAP, XPhos, BrettPhos |

| Base | A strong, non-nucleophilic base is needed to deprotonate the phenol. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Anhydrous, non-polar, or polar aprotic solvents are typically used. | Toluene, Dioxane, THF |

| Temperature | Reactions are often run at elevated temperatures to ensure a reasonable reaction rate. | 80-110°C |

Chemical Reactivity and Derivatization Studies of 2 4 Fluorophenoxy Aniline

Oxidation Reactions

Aromatic amines, such as aniline (B41778) and its derivatives, are susceptible to oxidation, yielding a range of products depending on the oxidizing agent and reaction conditions. vedantu.com The presence of the amino group makes the aromatic ring electron-rich and thus readily oxidized. vedantu.comopenaccessjournals.com

Formation of Quinones

The oxidation of aniline derivatives can lead to the formation of benzoquinones. openaccessjournals.com Strong oxidizing agents, such as potassium dichromate in an acidic medium, are capable of oxidizing anilines to p-benzoquinone. vedantu.comasianpubs.org The reaction is believed to proceed through intermediates like 4-aminophenol (B1666318) and a quinoneimine. vedantu.com

While specific studies on the oxidation of 2-(4-Fluorophenoxy)aniline to a quinone are not extensively documented, based on the known reactivity of anilines, a plausible reaction pathway can be proposed. vedantu.comopenaccessjournals.com Oxidation would likely result in the formation of 2-(4-fluorophenoxy)-1,4-benzoquinone. This transformation is a key reaction in the synthesis of various organic materials and intermediates. openaccessjournals.com The chemical oxidation of aniline is a fundamental process used in the industrial production of compounds like p-benzoquinone. acs.org

Table 1: Plausible Oxidation Reaction of this compound

| Reactant | Oxidizing Agent | Plausible Product |

| This compound | Potassium dichromate / Acid | 2-(4-fluorophenoxy)-1,4-benzoquinone |

Reduction Reactions

Reduction reactions involving derivatives of this compound typically target functional groups introduced through other reactions, such as amides or nitro groups.

Conversion of Amide to Amine

Amides, which can be formed from the parent aniline (see Section 3.5), can be reduced back to amines. This transformation is a standard procedure in organic synthesis, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of an amide derived from this compound would yield a secondary amine. For instance, the reduction of N-(2-(4-fluorophenoxy)phenyl)benzamide would produce 2-(4-fluorophenoxy)-N-benzylaniline. This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-).

In related syntheses, the selective reduction of a nitro group on a phenoxy aniline derivative to an amine has been successfully carried out using palladium on activated carbon with hydrogen gas, demonstrating that reductive transformations are well-tolerated by the diaryl ether structure. mdpi.com

Nucleophilic Substitution Reactions of Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. However, its feasibility is highly dependent on the electronic nature of the substituents on the ring. The reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction. masterorganicchemistry.comstackexchange.com

In the case of this compound, the fluorine atom is on a benzene (B151609) ring that is part of a phenoxy group. This ring is not activated by strong EWGs. The ether oxygen and the aniline moiety on the other ring are not sufficiently electron-withdrawing to facilitate the SNAr reaction under standard conditions. Consequently, the fluorine atom in this compound is generally considered unreactive towards nucleophilic substitution. nih.gov The high electronegativity of fluorine does make the carbon it is attached to more electrophilic, which favors the initial nucleophilic attack, but the lack of stabilization for the Meisenheimer complex prevents the reaction from proceeding efficiently. stackexchange.comwyzant.com

Formation of Thiourea (B124793) Derivatives

The primary amine group of this compound serves as a potent nucleophile, readily reacting with isothiocyanates to form N,N'-disubstituted thiourea derivatives. This reaction involves the nucleophilic addition of the aniline's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.comuobabylon.edu.iq

The synthesis is typically straightforward, often achieved by refluxing the aniline and the corresponding isothiocyanate in a suitable solvent like ethanol (B145695). uobabylon.edu.iq This method allows for the creation of a diverse library of thiourea derivatives by varying the substituent on the isothiocyanate. mdpi.com

Table 2: Representative Synthesis of Thiourea Derivatives

| This compound | Isothiocyanate Reagent | Resulting Thiourea Derivative |

| Phenyl isothiocyanate | 1-(2-(4-Fluorophenoxy)phenyl)-3-phenylthiourea | |

| Allyl isothiocyanate | 1-Allyl-3-(2-(4-fluorophenoxy)phenyl)thiourea | |

| 4-Chlorophenyl isothiocyanate | 1-(4-Chlorophenyl)-3-(2-(4-fluorophenoxy)phenyl)thiourea | |

| Ethyl isothiocyanate | 1-Ethyl-3-(2-(4-fluorophenoxy)phenyl)thiourea |

Amidation Reactions and Formation of Benzamides

Amidation is a fundamental reaction of primary amines. This compound readily undergoes acylation with carboxylic acid derivatives, most commonly acid chlorides, to form benzamides. nih.gov In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. globalconference.info

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct formed when using an acid chloride. nih.govnih.gov This method provides a versatile route to a wide range of N-aryl amides. For example, reacting this compound with benzoyl chloride yields N-(2-(4-fluorophenoxy)phenyl)benzamide. Studies on related compounds have utilized coupling agents like the Mukaiyama reagent to facilitate amide bond formation between a carboxylic acid and an aniline. mdpi.com

Table 3: Representative Synthesis of Benzamide Derivatives

| This compound | Acylating Agent | Resulting Benzamide Derivative |

| Benzoyl chloride | N-(2-(4-Fluorophenoxy)phenyl)benzamide | |

| 4-Fluorobenzoyl chloride | N-(2-(4-Fluorophenoxy)phenyl)-4-fluorobenzamide | |

| Acetyl chloride | N-(2-(4-Fluorophenoxy)phenyl)acetamide | |

| 4-Nitrobenzoyl chloride | N-(2-(4-Fluorophenoxy)phenyl)-4-nitrobenzamide |

Schiff Base Formation with Aromatic Amines

The formation of Schiff bases, also known as imines, is a widely utilized and fundamental reaction in organic chemistry. This reaction involves the condensation of a primary amine with an aldehyde or a ketone. In the context of this compound, the primary amine functionality is available for reaction with various aromatic aldehydes to yield a diverse range of Schiff base derivatives. This process is of significant interest as it allows for the introduction of a variety of substituents into the final molecule, thereby enabling the fine-tuning of its chemical and physical properties.

The general reaction for the formation of a Schiff base from this compound involves the nucleophilic addition of the amino group to the electrophilic carbonyl carbon of an aromatic aldehyde. This is typically followed by a dehydration step, which is often acid-catalyzed, to form the characteristic carbon-nitrogen double bond (azomethine group) of the imine. The reaction is generally reversible, and the removal of water can be employed to drive the equilibrium towards the product side.

A variety of aromatic aldehydes can be employed in this reaction, each contributing different electronic and steric effects to the resulting Schiff base. For instance, the reaction of this compound with substituted benzaldehydes would yield a series of (E)-N-(arylmethylene)-2-(4-fluorophenoxy)anilines. The electronic nature of the substituent on the benzaldehyde (B42025) ring can influence the rate of the reaction. Electron-withdrawing groups on the aldehyde can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate, while electron-donating groups may have the opposite effect.

The general synthetic protocol for the preparation of these Schiff bases often involves refluxing equimolar amounts of this compound and the respective aromatic aldehyde in a suitable solvent, such as ethanol or methanol. A catalytic amount of a weak acid, like glacial acetic acid, is frequently added to facilitate the dehydration step. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the Schiff base product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

The characterization of the resulting Schiff bases is typically achieved through various spectroscopic methods. Infrared (IR) spectroscopy is a key tool for confirming the formation of the imine, with the appearance of a characteristic stretching vibration for the C=N bond, typically in the range of 1600-1650 cm⁻¹. ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also crucial for structural elucidation, with a characteristic singlet for the azomethine proton (-CH=N-) appearing in the downfield region of the spectrum. Further confirmation of the structure can be obtained from ¹³C NMR spectroscopy and mass spectrometry.

| Aromatic Aldehyde | Resulting Schiff Base Structure | Expected Spectroscopic Features |

| Benzaldehyde | (E)-N-benzylidene-2-(4-fluorophenoxy)aniline | IR (cm⁻¹): ~1625 (C=N) ¹H NMR (ppm): ~8.5 (s, 1H, -CH=N) |

| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-2-(4-fluorophenoxy)aniline | IR (cm⁻¹): ~1620 (C=N) ¹H NMR (ppm): ~8.4 (s, 1H, -CH=N), ~3.8 (s, 3H, -OCH₃) |

| 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-2-(4-fluorophenoxy)aniline | IR (cm⁻¹): ~1630 (C=N), ~1520 & 1345 (NO₂) ¹H NMR (ppm): ~8.7 (s, 1H, -CH=N) |

| 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-2-(4-fluorophenoxy)aniline | IR (cm⁻¹): ~1628 (C=N) ¹H NMR (ppm): ~8.6 (s, 1H, -CH=N) |

Spectroscopic and Structural Elucidation of 2 4 Fluorophenoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(4-Fluorophenoxy)aniline, ¹H, ¹³C, and ¹⁹F NMR studies are crucial for its structural elucidation.

¹H NMR Analysis

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of a related compound, 2-(4-chlorophenyl)aniline, the aromatic protons appear in the range of δ 6.8-7.4 ppm. For this compound, the protons on the two aromatic rings would exhibit complex splitting patterns due to spin-spin coupling. The protons on the aniline (B41778) ring are expected to show signals that are distinct from those on the fluorophenoxy ring. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.8 - 7.5 | Multiplet | - |

| NH₂ | 3.5 - 5.0 | Broad Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In aromatic compounds, the carbon atoms of the benzene (B151609) ring typically resonate in the downfield region of the spectrum (δ 110-160 ppm). For this compound, one would expect to see distinct signals for each of the 12 carbon atoms, although some signals may overlap. The carbon atoms directly bonded to the electronegative oxygen, nitrogen, and fluorine atoms will be deshielded and thus appear at a higher chemical shift. Specifically, the carbon atom attached to the fluorine atom will show a characteristic splitting pattern due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-F | 155 - 165 (d) |

| C-O | 140 - 155 |

| C-N | 135 - 150 |

| Aromatic C-H | 115 - 130 |

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom. The exact chemical shifts can vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the C-O-C ether linkage, and the C-F bond, as well as absorptions typical for aromatic rings.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1335 cm⁻¹ region. orgchemboulder.com The C-O-C stretching of the diaryl ether would likely produce a strong band around 1240 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-O-C Stretch (Ether) | 1200 - 1280 | Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion under electron ionization would likely involve the cleavage of the ether bond, leading to the formation of fragment ions corresponding to the fluorophenoxy and aminophenyl moieties.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₀FNO), the calculated monoisotopic mass is 203.07465 Da. ucla.edu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the compound.

Table 4: HRMS Data for this compound

| Ion | Formula | Calculated m/z | Measured m/z |

| [M+H]⁺ | C₁₂H₁₁FNO⁺ | 204.08193 | - |

Note: The measured m/z value would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. However, a comprehensive search of crystallographic databases and scientific literature did not yield specific experimental X-ray diffraction data for this compound. Therefore, the following subsections are based on general principles and data from closely related structures, highlighting the type of information that would be obtained from such an analysis.

Crystal System and Space Group Analysis

The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic nih.gov. Within these systems, the arrangement of molecules is further described by one of the 230 possible space groups nih.gov. For analogous aniline derivatives, crystal structures are often found in monoclinic or orthorhombic systems nih.govnih.gov. The specific crystal system and space group for this compound would be determined from the analysis of its single-crystal X-ray diffraction pattern.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, C-H···π)

In the solid state, the packing of this compound molecules would be governed by a network of intermolecular and intramolecular interactions. The primary amine group is a key participant in hydrogen bonding, acting as a hydrogen bond donor. These N-H groups can form hydrogen bonds with electronegative atoms such as the fluorine atom or the oxygen of the ether linkage on neighboring molecules, or potentially an intramolecular hydrogen bond.

Additionally, weaker interactions such as C-H···π interactions, where a hydrogen atom on one molecule interacts with the π-electron cloud of an aromatic ring on an adjacent molecule, are expected to play a significant role in stabilizing the crystal structure nih.govnih.gov. The presence and geometry of these interactions would be revealed by a detailed analysis of the crystal structure.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful tool for investigating the structural and electronic properties of molecules, especially in the absence of experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost niscpr.res.inimet-db.ru. DFT calculations can be employed to optimize the geometry of this compound, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Properties

A significant application of DFT is the prediction of various spectroscopic properties. By calculating the vibrational frequencies, theoretical FT-IR and Raman spectra can be generated, which can then be compared with experimental spectra to aid in the assignment of vibrational modes nih.govnih.govuni.lu.

Furthermore, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) nih.govniscpr.res.in. These theoretical predictions are valuable for the interpretation of experimental NMR spectra and for confirming the molecular structure. While no specific DFT studies predicting the spectroscopic properties of this compound were found, the methodologies are well-established for similar aniline derivatives nih.gov.

Below is a hypothetical table illustrating the type of data that could be generated from DFT calculations for the prediction of ¹³C NMR chemical shifts of this compound, based on methodologies applied to related compounds.

| Atom | Predicted Chemical Shift (ppm) |

| C1 (C-N) | 145.2 |

| C2 (C-O) | 148.5 |

| C3 | 115.8 |

| C4 | 122.1 |

| C5 | 118.9 |

| C6 | 129.7 |

| C1' (C-O) | 155.3 |

| C2', C6' | 119.5 |

| C3', C5' | 116.4 |

| C4' (C-F) | 160.1 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.

Molecular Equilibrium Geometries and Vibrational Frequencies

The equilibrium geometry of this compound is determined by the spatial arrangement of its atoms that corresponds to the lowest potential energy state. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting these geometries. For molecules of this nature, calculations are commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. spectroscopyonline.com

The structure consists of an aniline ring and a 4-fluorophenoxy group linked by an ether oxygen atom. The key geometric parameters include the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The dihedral angle between the two aromatic rings is a critical parameter, influencing the molecule's conformation and electronic properties. For substituted diphenyl ethers, these angles are influenced by the nature and position of the substituents.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) Note: These are typical values based on DFT calculations of similar aniline and diphenyl ether derivatives.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Aniline Ring) | ~1.40 Å |

| C-O Bond Length (Ether Linkage) | ~1.36 Å |

| C-F Bond Length | ~1.35 Å |

| C-O-C Bond Angle | ~118-120° |

| Phenyl-O-Phenyl Dihedral Angle | ~40-60° |

Vibrational frequency analysis complements the geometric study by identifying the characteristic modes of molecular motion. The calculated harmonic frequencies are often scaled to correct for anharmonicity and systematic errors inherent in the computational methods. semanticscholar.orgnih.gov The vibrational spectrum of this compound would exhibit characteristic bands for N-H stretching in the aniline moiety, C-O-C ether stretching, and C-F stretching, among others.

Table 2: Illustrative Vibrational Frequencies for this compound Note: Based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric & Symmetric Stretching | 3400 - 3500 |

| C-H Aromatic Stretching | 3000 - 3100 |

| C=C Aromatic Ring Stretching | 1450 - 1600 |

| C-O-C Asymmetric Stretching | 1200 - 1280 |

| C-N Stretching | 1250 - 1350 |

| C-F Stretching | 1000 - 1250 |

Quantum Chemical Calculations

Quantum chemical calculations are the theoretical foundation for understanding the structural and electronic properties of this compound. Density Functional Theory (DFT) is the most widely used approach for molecules of this size. spectroscopyonline.com The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. semanticscholar.org

The computational process begins with a geometry optimization, where the algorithm systematically alters the molecular geometry to find the minimum energy conformation. Following optimization, a frequency calculation is typically performed. This not only yields the vibrational frequencies but also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). nih.gov These calculations provide a wealth of information, including the optimized geometric parameters, electronic charge distribution, dipole moment, and the energies of molecular orbitals.

Analysis of Oxidation Potentials

The oxidation potential of this compound is a measure of its susceptibility to lose electrons. This property is critical in understanding its reactivity, particularly in redox reactions. Both experimental and theoretical methods are employed for this analysis.

Experimentally, cyclic voltammetry (CV) is a common technique used to determine the oxidation potentials of aniline derivatives. rsc.orgresearchgate.net In a typical experiment, the peak potential (Ep) is measured, which provides information about the thermodynamics and kinetics of the electron transfer process. rsc.org

Theoretically, DFT calculations can predict the one-electron oxidation potential (E1). rsc.org However, calculated values often show systematic deviations from experimental results. Therefore, a correlation analysis between a series of measured peak potentials and calculated one-electron oxidation potentials for related compounds is often performed to create a calibration equation, which improves the accuracy of the predicted values. rsc.orgresearchgate.net The oxidation of aniline derivatives proceeds via the formation of a radical cation, and the stability of this intermediate is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating amino group makes the aniline moiety susceptible to oxidation, while the electron-withdrawing nature of the fluorine atom and the phenoxy group modulates this reactivity.

Hirshfeld Surface Analysis and 3D Energy Frameworks

Table 3: Expected Major Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (Illustrative)

| Contact Type | Expected Contribution |

|---|---|

| H···H | > 40% |

| C···H/H···C | ~20-30% |

| O···H/H···O | ~10-15% |

| F···H/H···F | ~5-10% |

| C···C (π-π stacking) | Variable |

Building on this, 3D energy frameworks can be calculated to visualize the energetic architecture of the crystal packing. mdpi.com This analysis computes the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. These energies are then used to construct graphical representations where cylinders connect the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength. mdpi.com This provides a clear picture of the dominant forces in the crystal, for instance, whether the packing is primarily governed by dispersion forces or electrostatic interactions like hydrogen bonding.

HOMO-LUMO Energy Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of this compound. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a particularly important parameter. schrodinger.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap implies high kinetic stability. irjweb.com These energies are readily calculated using DFT methods. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across the entire molecule.

Table 4: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Illustrative) Note: These parameters are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO).

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | I - A | Chemical Reactivity |

| Chemical Potential (μ) | -(I + A) / 2 | Electron Escaping Tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to Charge Transfer |

| Electrophilicity Index (ω) | μ² / 2η | Electron-Accepting Capacity |

Thermodynamic Properties

The thermodynamic properties of this compound, such as its standard enthalpy of formation (Δ_f_H°), standard entropy (S°), and heat capacity (C_p_°), describe its energetic stability and behavior at different temperatures. These properties can be calculated for the ideal gas phase using statistical mechanics based on the molecular structure and vibrational frequencies obtained from quantum chemical calculations. researchgate.netscispace.com

DFT calculations at a level like B3LYP/6-31G(d) have been successfully used to compute these properties for substituted diphenyl ethers. researchgate.net The calculations involve determining the optimized geometry and vibrational frequencies, which are then used to compute the translational, rotational, vibrational, and electronic contributions to the thermodynamic functions. The enthalpy of formation generally increases with the addition of substituent groups. For context, the experimental standard enthalpy of formation for diphenyl ether in the gas phase is approximately 36.8 kJ/mol, and for aniline, it is 87.1 kJ/mol. The properties of this compound would be influenced by the combination of these structural motifs. nist.gov

Applications and Advanced Research Directions of 2 4 Fluorophenoxy Aniline

Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely used approach in modern medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. 2-(4-Fluorophenoxy)aniline serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.

Research has demonstrated the use of related fluorinated anilines in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which have shown potential as anticancer agents. This highlights the utility of the fluorinated aniline (B41778) scaffold in constructing complex, biologically active molecules.

The development of new chemical entities and the modification of existing drugs to improve their therapeutic profiles are cornerstones of pharmaceutical research. This compound provides a scaffold that can be elaborated upon to generate novel drug candidates. The introduction of the 4-fluorophenoxy group can be a key step in creating fluorinated analogues of known drugs, a strategy often employed to enhance efficacy and overcome limitations of the parent compound. The fluorine atom can block sites of metabolism, increase binding affinity to target proteins, and alter the acidity of nearby functional groups, all of which can lead to improved pharmacokinetic and pharmacodynamic properties.

Derivatives of this compound have been investigated for their potential to interact with and inhibit the activity of various enzymes. While direct studies on this compound itself are limited in the public domain, the broader class of fluorinated anilines has been shown to be a key component in the design of enzyme inhibitors. For example, 4-anilinoquinazoline derivatives, which can be synthesized from fluorinated anilines, have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy google.com.

Table 1: Examples of Enzyme Inhibition by Anilino-derivatives

| Derivative Class | Target Enzyme(s) | Therapeutic Area |

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Cancer |

| Substituted Anilino-desoxypodophyllotoxins | DNA Topoisomerase II | Cancer |

| Isopropylquinazolinones | Tyrosinase | Hyperpigmentation |

The biological effects of drugs are mediated through their influence on biochemical pathways and cellular processes. Derivatives of this compound have been shown to modulate such pathways, leading to specific cellular responses. For instance, certain aniline-containing quinoline derivatives have been demonstrated to induce G0/G1 cell cycle arrest in cancer cells. This inhibition of cell cycle progression is a key mechanism for controlling tumor growth.

Furthermore, some of these compounds have been observed to inhibit cell migration and adhesion, which are critical processes in cancer metastasis. By interfering with these pathways, such derivatives have the potential to not only halt tumor proliferation but also to prevent the spread of cancer to other parts of the body. Other studies on aniline derivatives have also pointed towards their potential analgesic and antioxidant activities, suggesting a broader range of influence on physiological pathways.

One of the most significant applications of this compound in drug discovery is in the development of calcium channel inhibitors for the treatment of neuropathic pain. Neuropathic pain is a chronic and debilitating condition that arises from damage to the nervous system, and voltage-gated calcium channels play a crucial role in the transmission of pain signals.

The N-type (CaV2.2) and T-type (CaV3.2) voltage-gated calcium channels are considered key therapeutic targets for alleviating neuropathic pain. This compound has been utilized as a key starting material in the synthesis of potent N-type calcium channel blockers. For example, it has been used to prepare a series of fluorophenoxyanilide derivatives that have demonstrated significant inhibitory activity against CaV2.2 channels nih.gov.

The general synthetic route involves the acylation of this compound with a substituted benzoic acid to form an amide linkage, followed by further modifications to introduce functionalities that enhance binding to the calcium channel.

Table 2: Research Findings on Calcium Channel Blockers Derived from this compound

| Derivative Class | Target Channel | Key Findings |

| Fluorophenoxyanilides | N-type (CaV2.2) | Demonstrated potent inhibition of CaV2.2 channels in in-vitro assays. |

| Phenoxyaniline Analogues | N-type (CaV2.2) and T-type (CaV3.2) | Investigated as more stable isosteres of amide-containing inhibitors, showing activity at both channel subtypes. |

While research has heavily focused on N-type channel blockers, the structural motifs derived from this compound are also being explored for their potential to inhibit T-type (CaV3.2) calcium channels. The development of dual N- and T-type channel blockers, or selective T-type blockers, represents a promising avenue for future pain therapeutics. The strategic design of molecules based on the this compound scaffold allows for the fine-tuning of selectivity and potency towards these important ion channels.

Design of Calcium Channel Inhibitors for Neuropathic Pain Treatment

Structure-Activity Relationship (SAR) Studies in Calcium Channel Modulation

Quantitative Structure-Activity Relationship (QSAR) studies are essential in rational drug design, helping to elucidate the relationship between a molecule's structure and its biological activity. nih.gov In the context of calcium channel blockers, SAR studies have been pivotal in optimizing the potency and selectivity of various chemical classes. For instance, in the widely used 1,4-dihydropyridine (DHP) class of calcium channel blockers, QSAR studies have shown that potency is influenced by factors such as lipophilicity and the electronic properties of substituents on the aromatic ring. nih.gov The substitution pattern at the C-3, C-4, and C-5 positions of the DHP ring is critical for altering potency and tissue selectivity. nih.gov

Similarly, for benzazepinone-type calcium channel blockers related to diltiazem, SAR studies have identified key pharmacophores required for activity. These include a 4'-aryl methyl ether and a basic substituent with a pKa in the physiological range. nih.gov For these compounds, activity is also highly dependent on lipophilicity, which governs the molecule's ability to partition into the cell membrane to reach its intracellular binding site. nih.gov While these studies provide a framework for designing calcium channel modulators, specific SAR data for derivatives of this compound in this therapeutic area are not extensively detailed in the available literature.

Anticancer Agents

The phenoxy aniline scaffold is a promising platform for the development of novel anticancer agents. Researchers have synthesized and evaluated various derivatives, including thioureas and phenylacetamides, demonstrating significant cytotoxic effects against several cancer cell lines.

A series of novel thiourea (B124793) derivatives were synthesized from 4-(4-fluorophenoxy)aniline, an isomer of this compound, by reacting it with various isothiocyanates. researchgate.net These compounds were evaluated for their in vitro anticancer activity against human breast cancer cell lines, with most of the derivatives showing significant cytotoxic activity. researchgate.net One compound in particular demonstrated potent activity against the SKBr-3 cell line, with an IC50 value of 20.1 μM. This activity was notable when compared with standard chemotherapy drugs, and importantly, the compound did not affect normal breast epithelial cells. researchgate.net

Anticancer Activity of a 4-(4-Fluorophenoxy)aniline-Derived Thiourea Compound

| Compound | Target Cell Line | Reported IC50 (μM) | Reference |

|---|---|---|---|

| Thiourea Derivative (Compound 3) | SKBr-3 (Human Epithelial Breast Adenocarcinoma) | 20.1 | researchgate.net |

Phenylacetamide derivatives are recognized as potential anticancer agents. nih.govnih.govsemanticscholar.org A study focusing on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which are structurally related to a this compound core, showed their potency against prostate carcinoma (PC3) cell lines. nih.govnih.gov Within this series, compounds featuring a nitro moiety had a higher cytotoxic effect than those with a methoxy moiety. nih.govsemanticscholar.org

More directly related, compounds built on a 2-(substituted phenoxy) acetamide core have been investigated for their anticancer properties. researchgate.net One such derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was evaluated against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines, demonstrating notable cytotoxic activity. researchgate.net These findings indicate that the phenoxy acetamide scaffold is a viable starting point for developing new anticancer therapeutics. researchgate.net

In-Vitro Cytotoxicity of Phenylacetamide and Anilide Derivatives

| Compound Series | Specific Compound | Target Cell Line | Reported IC50 (μM) | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Compound 2b | PC3 (Prostate Carcinoma) | 52 | nih.govnih.gov |

| Compound 2c | PC3 (Prostate Carcinoma) | 80 | nih.govnih.gov | |

| Compound 2c | MCF-7 (Breast Cancer) | 100 | nih.govsemanticscholar.org | |

| 2-(Substituted phenoxy) Acetamide Derivative | Compound 3c | MCF-7 (Breast Cancer) | 12.5 | researchgate.net |

Antimalarial Activity

With the global spread of multidrug-resistant malaria parasites, there is an urgent need for novel chemotherapies. nih.gov Research has demonstrated that derivatives of 3-chloro-4-(4-chlorophenoxy)aniline (ANI), a structural isomer of the titular compound, possess significant antiplasmodial activity. semanticscholar.org A hybrid molecule, artesunate-3-Chloro-4(4-chlorophenoxy) aniline (ATSA), was synthesized and tested against multiple strains of the malaria parasite. nih.govmalariaworld.org

In vitro tests showed that ATSA was effective against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Furthermore, in vivo studies using mice infected with P. berghei showed significant parasite chemosuppression. malariaworld.org The compound was effective against the ANKA strain as well as lumefantrine-resistant (LuR) and piperaquine-resistant (PQR) lines. nih.govmalariaworld.org Studies also indicate that combining ANI with existing drugs like artesunate or chloroquine results in a synergistic effect, enhancing parasite clearance. semanticscholar.org

Antimalarial Activity of 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) Derivatives

| Compound | Assay Type | Parasite Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| ATSA (Artesunate-ANI Hybrid) | In Vitro | P. falciparum (3D7) | IC50 | 11.47 ng/ml | nih.gov |

| P. falciparum (W2) | IC50 | 1.45 ng/ml | nih.gov | ||

| In Vivo (Mice) | P. berghei ANKA | ED50 | 4.211 mg/kg | nih.govmalariaworld.org | |

| P. berghei LuR | ED50 | 2.601 mg/kg | nih.govmalariaworld.org | ||

| P. berghei PQR | ED50 | 3.875 mg/kg | nih.govmalariaworld.org |

Potential for Antifungal, Antimicrobial, and Anticonvulsant Activities

The 2-phenoxy-N-phenylacetamide core structure has been associated with a variety of biological activities beyond cancer treatment. researchgate.net Research has indicated that this scaffold can serve as a basis for compounds with antimycobacterial, antiparasitic, and antiviral properties. researchgate.net While these findings suggest a broad potential for derivatives of this compound, specific studies detailing their efficacy as antifungal, general antimicrobial, or anticonvulsant agents are not extensively documented in the current scientific literature. The development of new anticonvulsant drugs is crucial due to the resistance and side effects associated with current medications, with research often focusing on other heterocyclic systems like those based on isatin or triazole. nih.govresearchgate.net

Anti-inflammatory Properties (e.g., as Nimesulide Intermediate)

The 2-phenoxyaniline structure is the core of Nimesulide, a nonsteroidal anti-inflammatory drug (NSAID). nih.govmdpi.com Nimesulide, chemically N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, functions as a selective competitive inhibitor of the cyclooxygenase-2 (COX-2) enzyme. mdpi.com This selectivity is key to its anti-inflammatory, analgesic, and antipyretic effects, as it preferentially inhibits the formation of prostaglandins involved in inflammation and pain pathways. mdpi.com

Given that this compound is a close structural analogue to the core of Nimesulide, it represents a viable starting material or intermediate for the synthesis of novel Nimesulide analogues. Chemical modifications of the Nimesulide structure have been explored to generate new diaryl ethers. researchgate.net Such research aims to create derivatives that retain COX-inhibiting properties while potentially modulating selectivity for COX-2 over COX-1, which could lead to improved safety profiles. researchgate.net

Anti-hypertensive Applications

While direct studies specifically investigating the anti-hypertensive properties of this compound are not extensively documented in publicly available research, the broader class of aniline derivatives and compounds containing fluorophenyl moieties have been explored for their potential in cardiovascular drug discovery. The structural motifs present in this compound are found in various pharmacologically active molecules.

Research into novel anti-hypertensive agents has often focused on molecular structures that can effectively interact with biological targets such as receptors and enzymes involved in blood pressure regulation. For instance, fluorophenyl groups are incorporated into the design of some drugs to enhance their binding affinity and pharmacokinetic properties. One study on a novel fluorophenyl benzimidazole compound demonstrated significant vasorelaxant and anti-hypertensive activity by blocking the AT1 receptor, a key component in the renin-angiotensin system that regulates blood pressure.

The aniline scaffold is also a common feature in many synthetic compounds evaluated for a range of biological activities. The synthesis of various aniline derivatives has been a strategy in the development of potent therapeutic agents for different conditions. While the direct linkage of these findings to this compound requires further specific investigation, the presence of both the aniline and fluorophenyl groups in its structure suggests it could serve as a valuable starting point or intermediate for the synthesis of new potential anti-hypertensive drug candidates.

Table 1: Related Compounds in Anti-hypertensive Research

| Compound Class | Mechanism of Action (Example) | Relevance to this compound |

|---|---|---|

| Fluorophenyl Benzimidazoles | AT1 Receptor Blockade | Contains a fluorophenyl group, a key structural feature. |

Model Compound for Studying Halogenated Anilines on Biological Systems

Halogenated anilines and related compounds, such as halogenated diphenyl ethers, are of interest in toxicology and environmental science due to their persistence and potential biological effects. While specific studies using this compound as a model compound are not prominent in the available literature, the study of similar molecules provides a framework for understanding its potential interactions with biological systems.

Halogenated organic compounds are known to have a range of biological effects, and understanding their mechanisms of toxicity is a key area of research. For example, studies on polybrominated diphenyl ethers (PBDEs) have investigated their impact on thyroid hormone homeostasis and their potential neurotoxicity. These studies often rely on representative compounds to understand the broader class's effects. Given that this compound is a halogenated diphenyl ether amine, it could theoretically serve as a model to study the toxicokinetics and toxicodynamics of this class of compounds, particularly the influence of fluorine substitution.

The environmental and health impacts of aniline and its derivatives are also a subject of study. Aniline itself is known to have toxic effects, and its halogenated derivatives can exhibit different properties. Research on the toxicity of various aniline derivatives helps in building structure-activity relationships, which can predict the potential hazards of related compounds. In this context, this compound could be a useful compound for comparative studies to understand how the introduction of a fluorophenoxy group affects the biological activity of the aniline molecule.

Materials Science and Specialty Chemicals

The unique chemical structure of this compound makes it a candidate for applications in materials science, particularly in the synthesis of high-performance polymers and specialty chemicals. The presence of the reactive amine group and the stable, fluorinated ether linkage allows it to be used as a monomer or a building block for more complex molecules with desirable properties.

Production of Materials with Unique Properties

Aniline and its derivatives are foundational materials in the polymer industry, most notably for the production of polyaniline, a conducting polymer. By modifying the aniline monomer, the properties of the resulting polymer can be tuned. The incorporation of a 2-(4-Fluorophenoxy) group could potentially lead to polymers with enhanced thermal stability, chemical resistance, and specific electronic properties due to the presence of the fluorine atom and the ether linkage. A vendor of a positional isomer, 4-(4-Fluorophenoxy)aniline, notes its use in specialty polymers and resins to improve these characteristics. chemimpex.com

The synthesis of new polyaniline derivatives from substituted anilines has been shown to result in polymers with varied morphologies and sensitivities, making them suitable for applications such as chemical sensors. rsc.org The specific substitutions on the aniline ring influence the polymer's final characteristics. Therefore, polymerization of this compound could yield materials with novel properties for advanced applications.

Aggregation-Induced Emission (AIE) Research

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.gov This property is highly sought after for applications in sensors, bio-imaging, and light-emitting devices. The design of AIE-active molecules, often called AIEgens, typically involves creating structures that have restricted intramolecular rotation in the aggregated state.

While there is no direct research found specifically on the AIE properties of this compound, aniline derivatives are used as building blocks in the synthesis of AIE-active materials. The general principle involves connecting aniline moieties to other aromatic structures to create larger, often propeller-shaped molecules that exhibit AIE. The fluorophenoxy group in this compound could influence the electronic properties and intermolecular interactions of such synthesized AIEgens, potentially leading to new materials with tailored emission characteristics.

Organic Monomers for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. nih.govunt.edu They are synthesized from organic building blocks (monomers) that are linked by strong covalent bonds. The choice of monomers determines the structure and properties of the resulting COF.

Aniline derivatives are commonly used as monomers in the synthesis of imine-linked COFs, one of the most stable types of COFs. The introduction of fluorine atoms into the COF structure can enhance properties such as porosity and stability. nih.gov Therefore, this compound, as a fluorinated aniline derivative, is a potential candidate as a monomer for the synthesis of novel fluorinated COFs. Its use could lead to COFs with unique pore environments and functionalities, making them suitable for applications in gas storage, separation, and catalysis.

Table 2: Potential Applications in Materials Science

| Application Area | Potential Role of this compound | Expected Outcome/Property |

|---|---|---|

| High-Performance Polymers | Monomer in polymerization reactions. | Enhanced thermal stability, chemical resistance, and specific electronic properties. |

| Aggregation-Induced Emission (AIE) | Building block for the synthesis of AIE-active molecules. | New luminescent materials with tailored emission characteristics. |

Environmental Chemistry and Degradation Studies

The environmental fate of synthetic chemicals is a critical area of study to assess their potential impact on ecosystems. Halogenated organic compounds, including those with structures similar to this compound, can be persistent in the environment. Understanding their degradation pathways is essential.

Research on the biodegradation of diphenyl ether and its monohalogenated derivatives has shown that certain microorganisms are capable of breaking down these compounds. For example, the bacterium Sphingomonas sp. strain SS3 can utilize diphenyl ether and its 4-fluoro derivative as a sole source of carbon and energy. nih.govnih.gov The degradation process often begins with a dioxygenase enzyme attacking the aromatic ring, leading to the formation of intermediates such as phenol (B47542), catechol, and their halogenated counterparts (halophenol and halocatechol). nih.govnih.gov

These findings suggest a plausible degradation pathway for this compound in the environment. It is likely that microbial communities in soil and water could initiate the breakdown of this compound through similar enzymatic actions, cleaving the ether bond and hydroxylating the aromatic rings. However, the persistence and potential for bioaccumulation of such compounds are influenced by various environmental factors and the specific microbial populations present. crimsonpublishers.com Further research specifically on the environmental fate of this compound would be necessary to fully understand its behavior and impact.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(4-Fluorophenoxy)aniline |

| Aniline |

| Catechol |

| Diphenyl ether |

| Halocatechol |

| Halophenol |

| Phenol |

Role in Degradation of Aniline Contaminants

Aniline and its derivatives are significant environmental contaminants. Research into the degradation of these pollutants often involves advanced oxidation processes, where the structure of the aniline compound influences its reactivity and degradation pathway. While direct studies on the degradation of this compound are not extensively detailed, the degradation of simpler anilines provides insight. For instance, the degradation of aniline pollutants can be affected by the presence of other organic matter, such as phenols. nih.gov These phenols can either inhibit degradation by competitively reacting with radicals or enhance it by generating phenoxy radicals that degrade anilines. nih.gov

In the context of this compound, its structure contains both an aniline moiety and a fluorophenoxy group. The phenoxy group could potentially play a role in degradation mechanisms similar to how other phenols influence the process. The degradation of chloroanilines, for example, has been shown to proceed through specific biodegradation pathways by microorganisms like Acinetobacter baylyi. arxiv.org Similarly, Pseudomonas fluorescens has been utilized to remove aniline, with the degradation kinetics being concentration-dependent. tci-thaijo.org The degradation process can result in intermediate products like catechol, which are then further broken down. tci-thaijo.org The presence of the fluorine atom and the ether linkage in this compound would likely influence its susceptibility to microbial degradation and its reaction kinetics in chemical oxidation systems.

Interaction with Environmental Oxidants

The interaction of aniline derivatives with environmental oxidants, such as sulfate radicals (SO₄•⁻), is a key area of study for water treatment and environmental remediation. The reactivity of anilines is influenced by their chemical structure. Studies on the degradation of aniline contaminants by sulfate radicals have shown that phenols can mediate the process by repairing aniline cationic radicals (AN•⁺) and phenylaminyl radicals (AN(-H)•). nih.gov Phenols with low oxidation potential, such as hydroxy- and methoxy-phenols, can inhibit the degradation of some anilines due to their rapid reaction with SO₄•⁻ and their ability to cause back-reduction of the aniline radicals. nih.gov

Development of Novel Derivatives and Analogues

The scaffold of this compound is a valuable starting point for the development of novel derivatives with significant biological activities, particularly in the field of oncology. Researchers have designed and synthesized numerous analogues by modifying this core structure to target specific biological pathways.

A notable area of development is in the creation of selective c-Met inhibitors. The c-Met proto-oncogene is a receptor tyrosine kinase that plays a role in tumor growth and metastasis. Novel series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have been synthesized and evaluated for their cytotoxic and c-Met kinase inhibitory activity. nih.gov These derivatives often incorporate different linker motifs to optimize their binding to the target enzyme. For example, derivatives bearing a 1H-imidazole-4-carboxamido moiety have shown excellent potency. nih.gov Another successful approach involved incorporating a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety, leading to compounds with nanomolar inhibitory concentrations against c-Met kinase. nih.gov

The following table highlights some of the developed derivatives and their reported biological activities.

| Derivative Class | Target | Key Modification | Most Promising Compound | IC₅₀ Value |

| 4-(2-fluorophenoxy)quinoline | c-Met Kinase | 1H-imidazole-4-carboxamido linker | Compound 16 | 1.1 nM |

| 4-(2-fluorophenoxy)quinoline | c-Met Kinase | 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety | Compound 33 | 0.59 nM |

| 4-anilinoquinazoline | EGFR/VEGFR-2 | Diethylamine side chain with 4-bromo-2-fluoroaniline | Compound 8a | 2.62 µM (on A431 cells) |

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by making systematic structural modifications. nih.gov For derivatives related to this compound, SAR studies have provided valuable insights into the chemical features necessary for potent bioactivity.

In the development of 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors, SAR analysis revealed several key factors: